gamma-Sanshool

概要

説明

Gamma-Sanshool is a naturally occurring compound found in the Zanthoxylum genus, particularly in Sichuan peppercorns. It is known for its unique tingling and numbing sensation when consumed, which is attributed to its interaction with sensory neurons. This compound belongs to the family of polyunsaturated fatty acid amides and has garnered significant interest due to its various pharmacological activities.

準備方法

Synthetic Routes and Reaction Conditions: Gamma-Sanshool can be synthesized through multiple synthetic routes. One common method involves the Wittig reaction, where ylides react with ethyl 4-oxobut-2-enoate and (2E,4E)-hex-2,4-dienal to construct the carbon skeleton . The isomerization of ethyl 8-hydroxyocta-2,4-dienoate to the desired 2E,4E-isomer is catalyzed by iodine . Another method involves the use of sorbaldehyde and (6-ethoxy-6-oxohexyl)triphenylphosphonium bromide to construct the triene fragment .

Industrial Production Methods: Industrial production of this compound typically involves the chemical synthesis route due to the low natural abundance of the compound in Zanthoxylum species. The process includes multiple steps such as Wittig reactions, isomerization, and purification through crystallization .

化学反応の分析

Types of Reactions: Gamma-Sanshool undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroxy-gamma-Sanshool.

Reduction: Reduction reactions can modify the double bonds in the compound.

Substitution: Substitution reactions can occur at the amide or alkene positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products:

Oxidation: Hydroxy-gamma-Sanshool.

Reduction: Reduced forms of this compound with fewer double bonds.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemical Properties and Structure

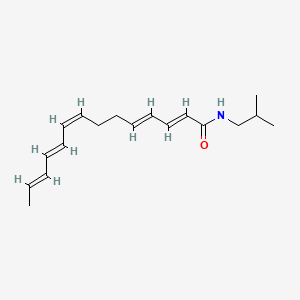

Gamma-sanshool is an enamide with the molecular formula and a molecular weight of approximately 273.4 g/mol. It is obtained through the condensation of 2-methylpropanamine with tetradeca-2,4,8,10,12-pentaenoic acid. The compound exhibits inhibitory activity against acyl-CoA:cholesterol acyltransferase and plays a role as a plant metabolite, indicating its relevance in both food science and pharmacology .

Pharmacological Applications

-

Pain Modulation :

- This compound has been studied for its analgesic properties. It interacts with transient receptor potential cation channels (TRP channels), particularly TRPV1, which are involved in pain perception. This interaction can lead to a burning sensation, often utilized in culinary applications to enhance flavor while providing a mild analgesic effect .

-

Neuroprotective Effects :

- Research indicates that this compound may have neuroprotective properties. In vitro studies demonstrate its ability to protect neuronal cells from oxidative stress-induced damage, particularly in models involving hydrogen peroxide exposure. This suggests potential applications in neurodegenerative disease therapies .

- Gastrointestinal Health :

Antioxidant Properties

This compound exhibits significant antioxidant activity, which has been evaluated through various assays:

- Oxygen Radical Absorbance Capacity (ORAC) : Studies show that this compound demonstrates strong radical scavenging capabilities, making it a candidate for use as a natural antioxidant in food preservation and health supplements .

- Free Radical Scavenging : The compound has been shown to effectively scavenge free radicals in vitro, indicating its potential as a protective agent against oxidative stress-related conditions .

Therapeutic Potential

- Skin Protection :

- Metabolic Benefits :

Table: Summary of Research Findings on this compound

作用機序

Gamma-Sanshool is part of a family of compounds known as sanshools, which include alpha-Sanshool, beta-Sanshool, and delta-Sanshool. Each of these compounds has similar structures but differs in the position and number of double bonds and functional groups. This compound is unique due to its specific double bond configuration and its pronounced sensory effects .

類似化合物との比較

- Alpha-Sanshool

- Beta-Sanshool

- Delta-Sanshool

- Hydroxy-Gamma-Sanshool

These compounds share similar sensory properties but differ in their chemical structures and specific biological activities.

生物活性

Gamma-sanshool is a bioactive compound primarily derived from the Zanthoxylum genus, particularly Zanthoxylum bungeanum, commonly known as prickly ash. This compound is notable for its diverse biological activities, including antioxidant properties, anti-cancer effects, and potential applications in metabolic regulation. Recent studies have elucidated the mechanisms through which this compound exerts its effects, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes amide and hydroxyl groups that contribute to its biological activity. The molecular formula of this compound is , and it has been shown to interact with various biological targets, including ion channels and antioxidant systems.

Table 1: Structural Characteristics of this compound

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 275.39 g/mol |

| Functional Groups | Amide, Hydroxyl |

| Source | Zanthoxylum bungeanum |

Antioxidant Properties

This compound exhibits significant antioxidant activity. It has been shown to reduce oxidative stress by enhancing the activity of key antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px). In a study involving HCT-116 colon cancer cells, this compound demonstrated a dose-dependent inhibition of malondialdehyde (MDA) production, a marker of oxidative damage.

Case Study: Antioxidant Activity in HCT-116 Cells

- Objective : Evaluate the antioxidant effects of this compound.

- Method : Cells treated with varying concentrations of this compound.

- Results :

- Increased CAT and SOD activities.

- Decreased MDA levels.

- Enhanced total antioxidant capacity (T-AOC).

Table 2: Antioxidant Effects of this compound on HCT-116 Cells

| Concentration (μM) | CAT Activity (U/mg) | SOD Activity (U/mg) | MDA Level (nmol/mg) |

|---|---|---|---|

| Control | 4.5 | 3.2 | 1.5 |

| 50 | 5.0 | 3.5 | 1.3 |

| 90 | 6.0 | 4.0 | 1.0 |

| 130 | 7.5 | 4.5 | 0.8 |

Anti-Cancer Activity

This compound has been identified as a potential anti-cancer agent, particularly against colorectal cancer cells. Research indicates that hydroxy-gamma-sanshool (HRS), a derivative of this compound, can induce apoptosis in HCT-116 cells through the upregulation of pro-apoptotic proteins such as P53 and Caspase-8.

- Cell Cycle Arrest : HRS causes cell cycle arrest at the G1 phase.

- Apoptosis Induction : Increased apoptotic cell percentages were observed with higher concentrations of HRS.

Table 3: Effects of Hydroxy-Gamma-Sanshool on Cell Cycle and Apoptosis

| Concentration (μM) | % Apoptotic Cells | G1 Phase Arrest (%) |

|---|---|---|

| Control | 6.2 | 50.31 |

| 50 | 11.9 | - |

| 90 | 19.8 | - |

| 130 | 30.7 | 72.16 |

Pharmacological Implications

The biological activities of this compound suggest its potential as a therapeutic agent in various health conditions, particularly those associated with oxidative stress and cancer. Its ability to modulate key signaling pathways involved in apoptosis and oxidative stress response positions it as a candidate for further pharmacological development.

Future Research Directions

Further studies are warranted to explore:

- The full range of biological activities across different cell types.

- The pharmacokinetics and bioavailability of this compound.

- Potential synergistic effects when combined with other therapeutic agents.

特性

CAS番号 |

78886-65-4 |

|---|---|

分子式 |

C18H27NO |

分子量 |

273.4 g/mol |

IUPAC名 |

(2E,4E,8E,10E,12E)-N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide |

InChI |

InChI=1S/C18H27NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17(2)3/h4-9,12-15,17H,10-11,16H2,1-3H3,(H,19,20)/b5-4+,7-6+,9-8+,13-12+,15-14+ |

InChIキー |

KVUKDCFEXVWYBN-FMBIJHKPSA-N |

SMILES |

CC=CC=CC=CCCC=CC=CC(=O)NCC(C)C |

異性体SMILES |

C/C=C/C=C/C=C/CC/C=C/C=C/C(=O)NCC(C)C |

正規SMILES |

CC=CC=CC=CCCC=CC=CC(=O)NCC(C)C |

melting_point |

88 - 89 °C |

物理的記述 |

Solid |

同義語 |

alpha-sanshool beta-sanshool gamma-sanshool sanshool |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。